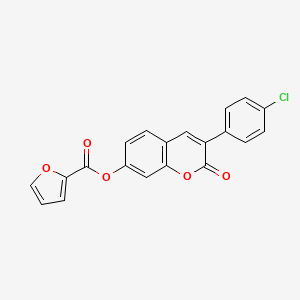

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate

Description

Properties

IUPAC Name |

[3-(4-chlorophenyl)-2-oxochromen-7-yl] furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11ClO5/c21-14-6-3-12(4-7-14)16-10-13-5-8-15(11-18(13)26-19(16)22)25-20(23)17-2-1-9-24-17/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOOQUMZFKOLEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Esterification with Furan-2-carboxylic Acid: The final step involves the esterification of the chromen-2-one derivative with furan-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Substituent Effects on Properties

- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in the target compound enhances resonance stabilization and may influence π-π stacking in biological targets.

- Steric Effects :

- Halogenation :

- Fluorine () improves metabolic stability and lipophilicity, critical for pharmacokinetics .

Biological Activity

3-(4-Chlorophenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 366.75 g/mol. The compound features a chromenone core structure, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chromenone moiety can inhibit enzyme activity by binding to active sites or allosteric sites, thereby modulating enzyme function. Additionally, it may influence cellular signaling pathways through receptor interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives of chromenones can inhibit the growth of various bacteria and fungi. The presence of the chlorophenyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and antimicrobial efficacy.

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX). For instance, a related study demonstrated that certain chromenone derivatives exhibited dual inhibitory effects against COX-2 and LOX enzymes, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Activity

Several studies have explored the anticancer potential of chromenone derivatives. It has been reported that this compound can induce apoptosis in cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors, leading to increased cell death in cancerous cells .

Case Studies

Q & A

Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl furan-2-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions, starting with the O-acylation of 7-hydroxy-2H-chromen-2-one with furan-2-carbonyl chloride. Key steps include:

- Base catalysis : Triethylamine or pyridine is used to deprotonate the hydroxyl group, facilitating nucleophilic attack on the acyl chloride .

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) minimizes side reactions.

- Temperature control : Reactions are conducted at 0–25°C to prevent thermal degradation. Optimization involves adjusting molar ratios (e.g., 1:1.2 chromenone:acyl chloride), solvent polarity, and catalyst loading to improve yields (>75%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- NMR spectroscopy :

- ¹H NMR : Signals at δ 6.8–8.2 ppm confirm aromatic protons (chromenone and furan rings).

- ¹³C NMR : Carbonyl peaks at ~170 ppm (ester) and ~160 ppm (chromenone lactone) validate the structure .

- High-resolution mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 400.3 [M+H]⁺) confirm the molecular formula (C₂₃H₁₅ClO₅) .

- IR spectroscopy : Bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromenone lactone) are diagnostic .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial activity : Broth microdilution assays (MIC values) against S. aureus and E. coli (e.g., MIC = 32 µg/mL) .

- Anti-inflammatory potential : Inhibition of TNF-α production in LPS-stimulated macrophages (e.g., 40% reduction at 15 µM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 15 µM against HeLa cells) .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies (e.g., IC₅₀ variability) be resolved?

Discrepancies often arise from assay conditions:

- Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and normalize to reference drugs (e.g., doxorubicin).

- Solubility issues : Optimize DMSO concentrations (<0.1% v/v) to avoid false negatives .

- Metabolic stability : Include liver microsome stability assays to assess compound degradation .

Q. What computational methods are effective for studying structure-activity relationships (SAR)?

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., electrophilic C-3 on chromenone) .

- Molecular docking : Predict binding affinities to targets like COX-2 or topoisomerase II using AutoDock Vina (e.g., docking score ≤ -7.0 kcal/mol) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can X-ray crystallography be utilized to resolve ambiguities in molecular geometry?

- Data collection : Use SHELXL for refinement of high-resolution (<1.0 Å) datasets .

- Key parameters : Analyze bond angles (e.g., C-O-C in ester: ~120°) and dihedral angles (e.g., chromenone-furan torsion: 15–25°) .

- Validation : Compare with Cambridge Structural Database (CSD) entries for similar coumarin derivatives .

Methodological Recommendations

- Synthetic troubleshooting : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).

- Data interpretation : Use principal component analysis (PCA) to correlate substituent effects with bioactivity .

- Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.